N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide
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Overview
Description
N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the benzoxazole core. One common method involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzoxazole ring. . The final step involves the acylation of the benzoxazole derivative with trifluoroacetic anhydride to form the trifluoroacetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dehalogenated derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with various biomolecules.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation . The trifluoroacetamide group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazoles: Known for their broad spectrum of bioactivities, including anticancer and antimicrobial properties.
Benzoxazole derivatives: Similar to N-(2-(3-Bromo-4-methoxyphenyl)benzo[d]oxazol-5-yl)-2,2,2-trifluoroacetamide, these compounds exhibit diverse pharmacological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoroacetamide group enhances its stability and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H10BrF3N2O3 |
---|---|
Molecular Weight |
415.16 g/mol |
IUPAC Name |
N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H10BrF3N2O3/c1-24-12-4-2-8(6-10(12)17)14-22-11-7-9(3-5-13(11)25-14)21-15(23)16(18,19)20/h2-7H,1H3,(H,21,23) |
InChI Key |
PMKYJGSCMLBOCP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C(F)(F)F)Br |
Origin of Product |
United States |
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